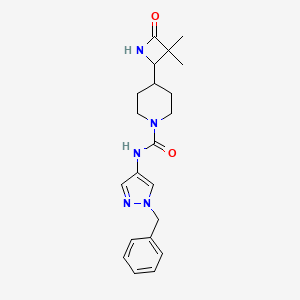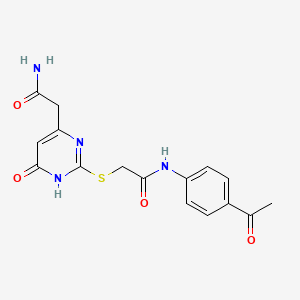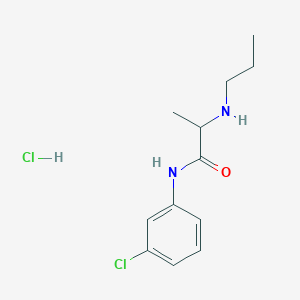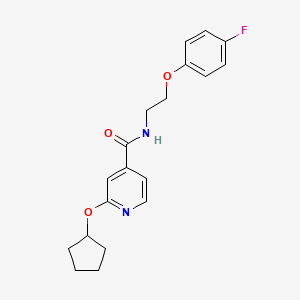![molecular formula C13H14ClNO2 B2835334 [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone CAS No. 2411295-05-9](/img/structure/B2835334.png)
[2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. This compound has gained significant attention in the scientific community due to its potential use in cancer treatment. In
Wirkmechanismus
[2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone targets RNA polymerase I transcription by binding to the DNA-RNA hybrid and stabilizing it. This stabilization leads to the formation of DNA damage, which activates the p53 pathway. The activation of the p53 pathway ultimately results in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
[2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone has been shown to have significant biochemical and physiological effects. It has been found to induce DNA damage and activate the p53 pathway in cancer cells. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone in lab experiments is its selectivity for cancer cells. This selectivity allows for the targeting of cancer cells while sparing normal cells. However, one limitation of using [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone. One direction is to explore the potential use of [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone in combination with other cancer treatments. Another direction is to study the potential use of [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone in the treatment of other diseases, such as viral infections. Additionally, further research is needed to fully understand the mechanism of action of [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone and its potential side effects.
In conclusion, [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone has shown significant potential in the treatment of cancer. Its selectivity for cancer cells and ability to induce DNA damage and activate the p53 pathway make it a promising candidate for cancer treatment. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone involves the reaction of 2-chlorobenzaldehyde with pyrrolidine in the presence of sodium borohydride to form 2-(2-chlorophenyl)pyrrolidine. This intermediate is then reacted with epichlorohydrin in the presence of sodium hydroxide to form [2-(2-chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
[2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone has been shown to have potential therapeutic applications in cancer treatment. It has been found to selectively inhibit RNA polymerase I transcription, which is overexpressed in many cancer cells. This inhibition leads to the activation of the p53 pathway, which ultimately results in cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
[2-(2-chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c14-10-5-2-1-4-9(10)11-6-3-7-15(11)13(16)12-8-17-12/h1-2,4-5,11-12H,3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHASJOPMIQFYHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(oxirane-2-carbonyl)pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-ethylbenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2835253.png)
![N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2835254.png)





![3-(5-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2835264.png)

![1-benzyl-7-methyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2835270.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2835272.png)
![N-(4-isopropylphenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide](/img/structure/B2835273.png)
![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2835274.png)